molecular formula C10H21NO2S B2549685 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol CAS No. 1702890-26-3

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol

Cat. No. B2549685
M. Wt: 219.34
InChI Key: FMSLTBZAQBGBSF-UHFFFAOYSA-N
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Description

The compound “3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol” is a chemical substance with the CAS Number: 1702890-26-3 . It has a molecular weight of 219.35 . The IUPAC name for this compound is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO2S/c1-10(2)3-4-11(5-6-14-10)7-9(13)8-12/h9,12-13H,3-8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound “3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol” is an oil . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to "3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol" are often explored for their synthesis and characterization. For instance, research on the synthesis and characterization of 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes from reactions of phosphorus pentasulfide with diols, highlights the chemical versatility and potential applications of diols in creating novel compounds with specific functional properties (Chauhan, Bhasin, Srivastava, & Mehrotra, 1983).

NMR Spectroscopy Applications

The study of NMR spectra of alkane-1,3-diols in benzene provides detailed insights into the molecular structure and dynamics of these compounds. Such studies are crucial for understanding the chemical behavior of diols, which can be applicable in various research and industrial processes (Lomas, 2013).

Antioxidative Properties

Research into the antioxidative phenylpropanoids from berries of Pimenta dioica, including compounds similar to diols, indicates the potential for these substances in food science and pharmacology as natural antioxidants (Kikuzaki, Hara, Kawai, & Nakatani, 1999).

Downstream Processing in Biotechnology

The microbial production and downstream processing of diols, such as 1,3-propanediol and 2,3-butanediol, have been extensively studied. These compounds have wide-ranging applications, from the production of bioplastics to solvents and antifreeze agents. The review by Xiu and Zeng (2008) summarizing methods for the recovery and purification of biologically produced diols underscores the importance of diols in sustainable chemical production (Xiu & Zeng, 2008).

Applications in Lubricants and Polymers

Diols are also pivotal in the synthesis of complex esters used as automotive gear lubricants, demonstrating the role of these compounds in improving the performance and environmental compatibility of lubricants (Nagendramma & Kaul, 2008).

Safety And Hazards

The compound “3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol” has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The safety information also includes several precautionary statements .

properties

IUPAC Name

3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S/c1-10(2)3-4-11(5-6-14-10)7-9(13)8-12/h9,12-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSLTBZAQBGBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1)CC(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol

CAS RN

1702890-26-3
Record name 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol
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